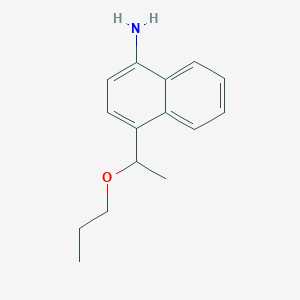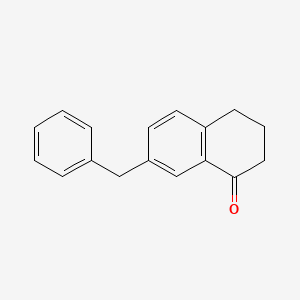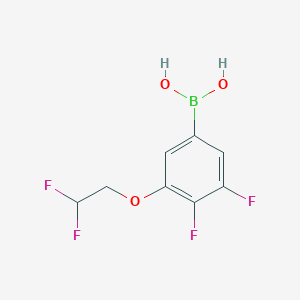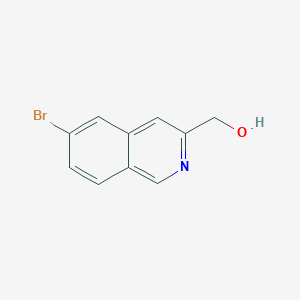
4-(1-Propoxyethyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Propoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C15H19NO and a molar mass of 229.32 g/mol . This compound is a derivative of naphthalene, featuring a propoxyethyl group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propoxyethyl)naphthalen-1-amine typically involves the alkylation of naphthalen-1-amine with 1-bromo-1-propoxyethane under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Propoxyethyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalen-1-amine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Propoxyethyl)naphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Propoxyethyl)naphthalen-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-amine: A simpler derivative of naphthalene with an amine group.
4-(1-Methoxyethyl)naphthalen-1-amine: Similar structure but with a methoxyethyl group instead of a propoxyethyl group.
1-Naphthylamine: Another naphthalene derivative with an amine group at the 1-position.
Uniqueness
4-(1-Propoxyethyl)naphthalen-1-amine is unique due to the presence of the propoxyethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other naphthalene derivatives and allows for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
4-(1-propoxyethyl)naphthalen-1-amine |
InChI |
InChI=1S/C15H19NO/c1-3-10-17-11(2)12-8-9-15(16)14-7-5-4-6-13(12)14/h4-9,11H,3,10,16H2,1-2H3 |
Clave InChI |
GWVAHCBCGSYWIU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)C1=CC=C(C2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)







